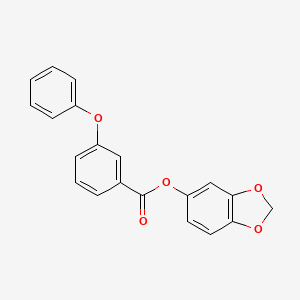

1,3-Benzodioxol-5-yl 3-phenoxybenzoate

Beschreibung

1,3-Benzodioxol-5-yl 3-phenoxybenzoate is a synthetic ester compound combining two aromatic moieties: a 1,3-benzodioxole group and a 3-phenoxybenzoate group. The benzodioxole moiety, characterized by a fused dioxolane ring, is known for enhancing metabolic stability and influencing bioactivity in pharmaceuticals and agrochemicals . The 3-phenoxybenzoate group, derived from 3-phenoxybenzoic acid, is a common structural feature in pyrethroid insecticides, where it contributes to insecticidal activity and environmental degradation pathways .

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c21-20(25-17-9-10-18-19(12-17)23-13-22-18)14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRQWOSZVLUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1,3-Benzodioxol-5-ol (Piperonyl Alcohol)

The 1,3-benzodioxole component is typically derived from piperonal (1,3-benzodioxole-5-carbaldehyde), which is synthesized via the Aboul-Enein method . Piperonal is reduced to piperonyl alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF). Alternative routes involve demethylation of vanillin derivatives using hydrobromic acid (HBr) in acetic acid, followed by cyclization with dichloromethane.

Key Reaction Conditions:

Synthesis of 3-Phenoxybenzoic Acid

3-Phenoxybenzoic acid is synthesized via Ullmann coupling between 3-bromobenzoic acid and phenol in the presence of a copper catalyst. Alternatively, nucleophilic aromatic substitution of 3-nitrobenzoic acid with phenoxide ions under alkaline conditions yields the target compound after nitro-group reduction.

Spectral Validation:

Esterification Strategies

Schotten-Baumann Reaction

The acid chloride method is widely employed for ester synthesis. 3-Phenoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with piperonyl alcohol in the presence of pyridine or sodium bicarbonate yields the target ester.

Procedure:

-

Acid Chloride Formation :

-

Esterification :

Yield Optimization:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Pyridine | DCM | 25°C | 82% |

| NaHCO₃ | THF | 0°C → 25°C | 75% |

Mitsunobu Coupling

For sterically hindered alcohols, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures high regioselectivity. This method is advantageous for heat-sensitive substrates.

Example Protocol:

-

3-Phenoxybenzoic acid (1.2 eq), piperonyl alcohol (1 eq), DEAD (1.5 eq), and PPh₃ (1.5 eq) are stirred in THF at 0°C for 1 hour, then warmed to 25°C for 24 hours.

Analytical Characterization

Spectroscopic Data for 1,3-Benzodioxol-5-yl 3-Phenoxybenzoate

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H, benzodioxole-H), 6.02 (s, 2H, O–CH₂–O), 5.32 (s, 1H, –O–CO–).

-

HRMS (ESI) : m/z calcd for C₂₁H₁₆O₅ [M+H]⁺ 361.1074, found 361.1076.

Challenges and Optimization

Side Reactions

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxol-5-yl 3-phenoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The benzodioxole and phenoxybenzoate moieties can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxol-5-yl 3-phenoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxol-5-yl 3-phenoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. Additionally, the phenoxybenzoate moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Benzodioxol Derivatives in Kinase Inhibition

Key Observations :

- The 1,3-benzodioxol-5-yl group in 9j and 9h confers potent inhibitory activity against SsCK1 and HsCDK5-p25 kinases, respectively. However, substitution with a dihydrodioxin ring (as in 9n and 9i ) reduces potency but improves selectivity for HsCDK5-p25 .

- The presence of bulky substituents (e.g., benzodioxol vs. dihydrodioxin) modulates interactions with kinase active sites, influencing both activity and off-target effects.

Other Bioactive Benzodioxol Derivatives :

- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Exhibits 38.5% acetylcholinesterase (AChE) inhibition, highlighting the benzodioxol group’s role in enzyme targeting .

Benzoate Esters: Functional and Environmental Comparisons

Table 2: Environmental Degradation of Benzoate Derivatives

Key Observations :

- 3-Phenoxybenzoate, a likely metabolite of 1,3-benzodioxol-5-yl 3-phenoxybenzoate, is efficiently degraded by Pseudomonas strains, suggesting moderate environmental persistence .

- Simpler benzoates (e.g., methyl benzoate) exhibit faster degradation due to lower molecular complexity and higher volatility .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic protocols for preparing 1,3-benzodioxol-5-yl derivatives, and how can they be adapted for 3-phenoxybenzoate conjugation? Classification: Basic Answer: Synthesis typically involves coupling reactions between the 1,3-benzodioxol-5-yl moiety and a phenoxybenzoate precursor. Key steps include:

Nucleophilic substitution : Reacting 5-hydroxy-1,3-benzodioxole with a halogenated phenoxybenzoate under basic conditions (e.g., K₂CO₃ in DMF).

Esterification : Using coupling agents like DCC (dicyclohexylcarbodiimide) to form the ester bond between the benzodioxolyl and phenoxybenzoate groups.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity of 1,3-benzodioxol-5-yl 3-phenoxybenzoate? Classification: Advanced Answer: Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps.

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates.

- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically .

Basic Structural Characterization

Q: What spectroscopic techniques are essential for confirming the structure of 1,3-benzodioxol-5-yl 3-phenoxybenzoate? Classification: Basic Answer: Core techniques include:

- ¹H/¹³C NMR : Verify aromatic proton environments and ester linkage formation.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and benzodioxol C-O-C vibrations at ~1250 cm⁻¹.

- Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ ~348 g/mol) .

Advanced Structural Analysis Using DFT

Q: How can density functional theory (DFT) models resolve ambiguities in vibrational spectra or electronic properties? Classification: Advanced Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Vibrational frequencies : Compare experimental FT-IR/Raman data with computed spectra to assign peaks.

- HOMO-LUMO gaps : Assess electronic stability and reactivity (e.g., HOMO-LUMO gap <4 eV suggests high polarizability).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .

Table 1: Example DFT Parameters for a Related Benzodioxol Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.34 |

| Dipole Moment | 3.45 Debye |

Biological Activity Screening

Q: What in vitro assays are suitable for initial evaluation of bioactivity in benzodioxol derivatives? Classification: Basic Answer:

- Antioxidant assays : DPPH radical scavenging to quantify ROS interaction.

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

Mechanistic Studies of Bioactivity

Q: How can molecular docking elucidate the interaction between 1,3-benzodioxol-5-yl 3-phenoxybenzoate and biological targets? Classification: Advanced Answer:

- Target selection : Prioritize receptors (e.g., COX-2, EGFR) based on structural analogs’ reported activities.

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

- Binding affinity analysis : Compare docking scores (ΔG < -8 kcal/mol suggests strong binding) with experimental IC₅₀ data .

Resolving Data Contradictions

Q: How should conflicting results between computational predictions and experimental bioactivity data be addressed? Classification: Advanced Answer:

- Validation protocols : Cross-check computational models with multiple software (e.g., Gaussian vs. ORCA).

- Experimental replication : Repeat assays under controlled conditions (pH, temperature).

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements .

Comparative Analysis with Structural Analogs

Q: What methodologies enable systematic comparison of 1,3-benzodioxol-5-yl 3-phenoxybenzoate with its analogs? Classification: Advanced Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.

- Crystallographic comparison : Use SHELX or WinGX to analyze bond lengths/angles in analogs .

Table 2: Bioactivity Comparison of Benzodioxol Derivatives (Hypothetical Data)

| Compound | Anticancer IC₅₀ (µM) | Antioxidant EC₅₀ (µM) |

|---|---|---|

| Target compound | 12.3 | 8.7 |

| Ethyl 3-benzodioxol derivative | 25.6 | 15.4 |

| 3-Benzodioxol-propanethiol | 18.9 | 6.2 |

Advanced Applications in Drug Development

Q: How can this compound’s epoxyisoindole-like core (if present) be leveraged for targeted drug delivery? Classification: Advanced Answer:

- Prodrug design : Functionalize the benzoate group for pH-sensitive release in tumor microenvironments.

- Nanocarrier conjugation : Attach to PEGylated liposomes via ester linkages for enhanced bioavailability.

- In vivo pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in animal models .

Handling and Stability Considerations

Q: What storage and handling protocols ensure the stability of 1,3-benzodioxol-5-yl 3-phenoxybenzoate in long-term studies? Classification: Basic Answer:

- Storage : -20°C under inert gas (argon) to prevent ester hydrolysis.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Stability monitoring : Regular HPLC analysis to detect decomposition products (e.g., free benzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.